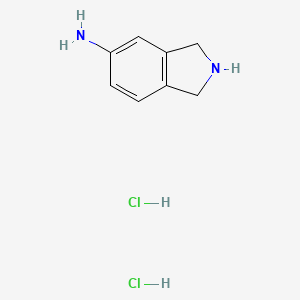

2,3-dihydro-1H-isoindol-5-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

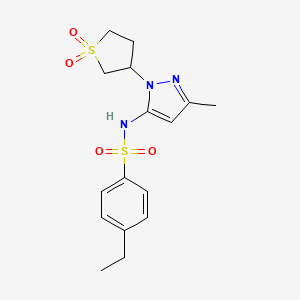

2,3-Dihydro-1H-isoindol-5-amine dihydrochloride is a compound of interest due to its structural complexity and potential for various applications in chemistry and pharmacology. This compound belongs to the family of isoindoles, which are known for their diverse biological activities and their use as key intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-isoindoles has been explored through various methods. An efficient method involves the reaction of α,α'-dibromo-o-xylene with various primary amines in a basic medium under ambient conditions, highlighting the importance of solvent choice and base selection for promoting the reaction efficiently (Subbarayappa & Patoliya, 2009). Additionally, the transition metal-free amination of aryl chlorides has been utilized to synthesize N-substituted 2,3-dihydroindoles, showcasing a metal-free approach for the construction of such frameworks (Beller et al., 2001).

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-isoindol-5-amine derivatives has been characterized through various spectroscopic techniques. For instance, new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized, and its structure was established by high-resolution mass spectrometry, NMR, and IR spectroscopy, underscoring the compound's potential as an intermediate for pharmacologically active substances (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

The chemical reactivity of 2,3-dihydro-1H-isoindol-5-amine derivatives has been explored in the context of multi-component reactions and condensations. A notable example includes the reaction of 2-carboxybenzaldehyde with primary amines and cyanide, leading to a novel class of isoindolinones, demonstrating the versatility of isoindol-5-amine derivatives in organic synthesis (Opatz & Ferenc, 2004).

科学的研究の応用

An Efficient Synthesis Approach

2,3-Dihydro-1H-isoindol-5-amine dihydrochloride and its derivatives can be efficiently synthesized from α,α'-dibromo-o-xylene and various primary amines in basic medium under ambient conditions, showcasing excellent yields. This process highlights the importance of selecting 1,4-dioxane as a solvent and sodium hydroxide as a base to maintain homogeneity and promote efficient reactions, especially with primary alkyl amines (Subbarayappa & Patoliya, 2009).

Formation of Novel Isoindolinones

Unexpected three-component condensation reactions involving 2-carboxybenzaldehyde, primary amines, and cyanide lead to the formation of amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a new class of isoindolinones, expanding the scope of applications and understanding of the chemical behavior of this compound derivatives (Opatz & Ferenc, 2004; Opatz & Ferenc, 2005).

Efficient and Economical Synthesis Routes

An efficient and economical synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material has been described. This synthesis introduces two ethyl groups at the 5- and 6-positions, highlighting a sequential regioselective process that avoids the use of halogenated solvents (Prashad et al., 2006).

Quaternary Ammonium Salt-Promoted Synthesis

A concise synthesis method has been developed for alkyl-2,3-dihydro-1H-isoindolin-1-one derivatives, utilizing a quaternary ammonium salt-promoted multi-component sequence of decarboxylative alkylation/lactamization reaction in water. This method yields products in good to excellent yields, showcasing an innovative approach in the synthesis of this compound derivatives (Han et al., 2017).

Advanced Applications and Synthesis

Innovative Multi-Component Reactions

Propylphosphonic anhydride (T3P®) mediated one-pot three-component synthesis has been applied to develop racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates. This process is practical and efficient, performed in boiling ethyl acetate, illustrating the compound's versatility in complex chemical reactions (Milen et al., 2016).

Nanoparticle-Assisted Synthesis

Silica nanoparticles have been utilized as a highly efficient catalyst for the one-pot synthesis of 2,3-dihydro-1H-isoindolone derivatives. This method involves the reaction of an isocyanide with an iminium ion intermediate, demonstrating the compound's potential in nanotechnology-driven synthetic processes (Ramazani et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary target of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride is RIPK1 , a key protein involved in the regulation of inflammation and cell death . This compound potently inhibits RIPK1, showing good kinase selectivity .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. The binding affinity (KD) of this compound for RIPK1 is 0.004 μM, and it has an enzymatic IC50 value of 0.011 μM .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can protect cells from necroptosis .

Result of Action

The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

特性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-4-10-5-7(6)3-8;;/h1-3,10H,4-5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNRLGCJJBTTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)